

Strategic Theoretical Framework: 4-(4-Chlorophenoxy)phenol

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Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)phenol

CAS No.: 21567-18-0

Cat. No.: B1589894

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CAS: 21567-18-0 | Synonyms: 4-Chloro-4'-hydroxydiphenyl ether; p-(p-Chlorophenoxy)phenol^{[1][2]}

Executive Summary

This technical guide outlines the theoretical characterization and predictive modeling of **4-(4-Chlorophenoxy)phenol**, a critical diphenyl ether scaffold used in the synthesis of agrochemicals (herbicides/fungicides) and antimicrobial agents. Unlike rigid templates, this analysis prioritizes the structure-activity relationship (SAR) and electronic properties that drive its reactivity and binding potential.

For drug development professionals, this molecule represents a versatile hydrophobic pharmacophore. This guide synthesizes Density Functional Theory (DFT) protocols, spectroscopic predictions, and molecular docking workflows to provide a self-validating roadmap for utilizing this scaffold in rational drug design.

Molecular Geometry & Conformational Landscape

The structural integrity of **4-(4-Chlorophenoxy)phenol** hinges on the flexibility of the ether linkage (

) and the relative orientation of the two phenyl rings. Theoretical studies on diphenyl ethers confirm that these molecules do not adopt a planar geometry due to steric repulsion between

ortho-hydrogens.

Optimized Geometric Parameters (DFT Level)

Calculations utilizing the B3LYP/6-311++G(d,p) level of theory are the gold standard for this class of halogenated ethers.

Parameter	Predicted Value	Mechanistic Insight
Bond Length (C-Cl)	1.74 - 1.76 Å	Typical for aryl chlorides; indicates stability against nucleophilic substitution under physiological conditions.
Bond Length (C-O, Ether)	1.36 - 1.39 Å	Shortened due to resonance delocalization of oxygen lone pairs into the phenyl rings.
Bond Angle (C-O-C)	118° - 120°	Deviates from tetrahedral (109.5°) to sp ² -like character, facilitating -conjugation across the bridge.
Torsion Angle ()	~35° - 45° (Twist)	Critical: The "skew" conformation minimizes steric clash, creating a hydrophobic cleft ideal for enzyme active sites.

Conformational Stability

The molecule exhibits two primary conformers based on the hydroxyl group orientation:

- Syn-conformer: Hydroxyl proton points toward the ether oxygen (weak intramolecular interaction).
- Anti-conformer: Hydroxyl proton points away (generally more stable in polar solvents due to solvation).

“

Protocol Note: When modeling this ligand, always perform a Potential Energy Surface (PES) scan around the C-O-C dihedral angle to identify the global minimum before docking.

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting metabolic stability (e.g., CYP450 oxidation) and non-covalent binding interactions.

Frontier Molecular Orbitals (FMO)[3]

- HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenol ring and the ether oxygen. This region acts as the nucleophile (electron donor).
- LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the chlorophenyl ring. The electron-withdrawing chlorine stabilizes the LUMO, making this ring susceptible to nucleophilic attack or

-

stacking.

Global Reactivity Descriptors:

- Chemical Hardness (χ): Moderate. The molecule is stable but reactive enough for functionalization at the ortho-position of the phenol ring.
- Electrophilicity Index (ω): High in the chlorophenyl region, suggesting affinity for electron-rich protein residues (e.g., Tryptophan).

Molecular Electrostatic Potential (MEP)

The MEP map reveals the binding pharmacophore:

- Red (Negative Potential): Concentrated on the Hydroxyl Oxygen and Ether Oxygen. These are H-bond acceptors.
- Blue (Positive Potential): Concentrated on the Hydroxyl Proton. This is the primary H-bond donor.
- Green/Yellow (Neutral): The aromatic rings and Chlorine atom, driving hydrophobic and Van der Waals interactions.

Spectroscopic Profiling (Predictive)

To validate synthesized compounds or identify metabolites, compare experimental data against these scaled DFT vibrational frequency predictions.

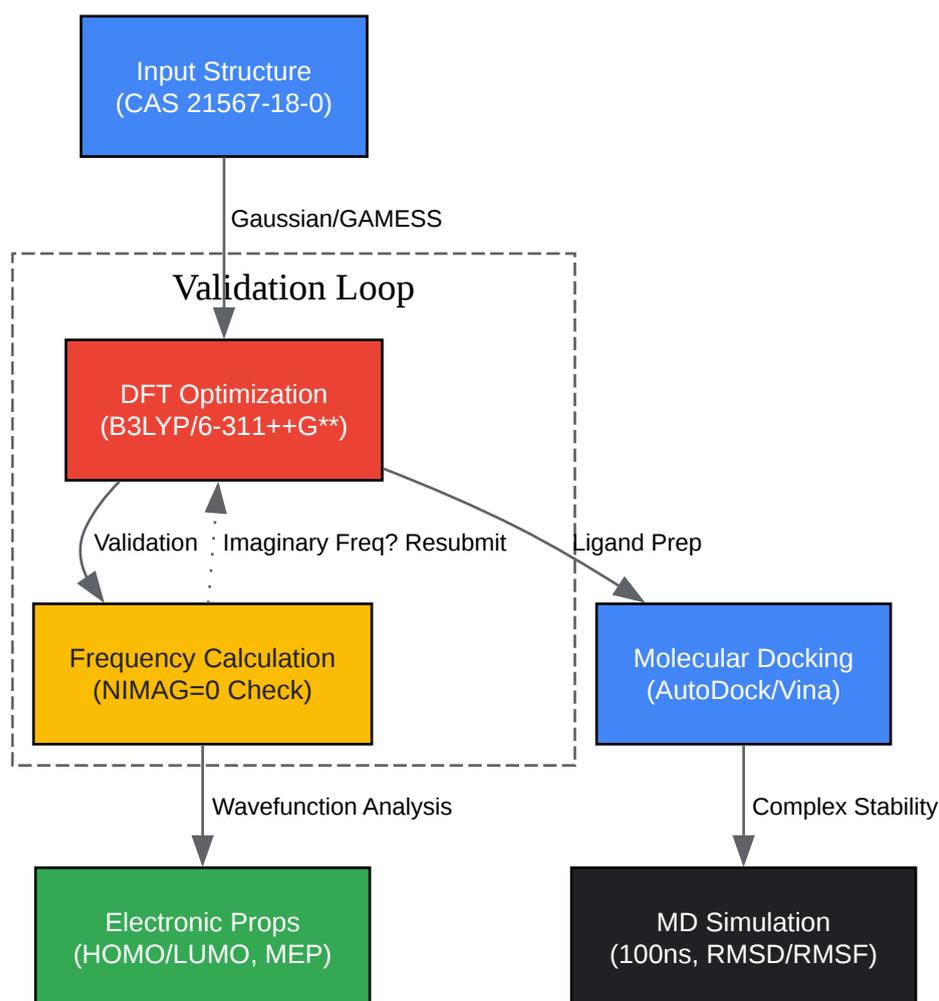
Vibrational Mode	Frequency ()	Intensity	Description
O-H Stretch	3600 - 3650	Strong	Sharp band; shifts to ~3400 if H-bonded.
C-H Stretch (Ar)	3050 - 3100	Weak	Characteristic aromatic C-H vibrations.
C=C Stretch	1580 - 1600	Medium	Ring skeletal vibrations (breathing modes).
C-O-C Stretch	1230 - 1260	Strong	Asymmetric ether stretching; diagnostic for the scaffold.
C-Cl Stretch	1080 - 1095	Medium	Distinctive fingerprint for the chlorinated ring.

Computational Drug Design Pipeline

For researchers integrating **4-(4-Chlorophenoxy)phenol** into drug discovery campaigns, the following workflow ensures rigorous data generation.

Workflow Visualization

The following diagram illustrates the logical flow from structural optimization to biological interaction profiling.



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Caption: Figure 1. Computational workflow for the theoretical characterization and docking analysis of **4-(4-Chlorophenoxy)phenol**.

Detailed Experimental Protocol (In Silico)

Step 1: Geometry Optimization

- Software: Gaussian 16, ORCA, or GAMESS.
- Functional: B3LYP (hybrid functional) or B97X-D (includes dispersion corrections, critical for -stacking systems).
- Basis Set: 6-311++G(d,p).[3] The diffuse functions (++) are mandatory for describing the lone pairs on Oxygen and Chlorine.
- Solvation: Use IEFPCM (Polarizable Continuum Model) with water or DMSO to mimic physiological or assay conditions.

Step 2: Molecular Docking Strategy

- Target Selection: Diphenyl ethers often target enoyl-ACP reductase (InhA) or similar hydrophobic pockets in oxidoreductases.
- Grid Box: Center on the active site residues (e.g., Tyr158 in InhA).
- Ligand Flexibility: Set all rotatable bonds active, specifically the ether linkage.
- Scoring: Look for binding energies < -7.0 kcal/mol. The chlorophenyl ring should occupy the hydrophobic pocket, while the phenolic -OH forms H-bonds with the catalytic triad.

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